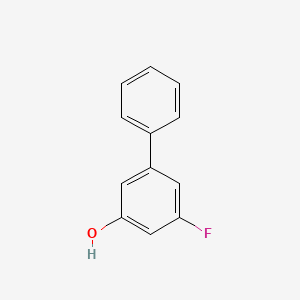

![molecular formula C16H23N3O4 B1343311 N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide CAS No. 950596-59-5](/img/structure/B1343311.png)

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

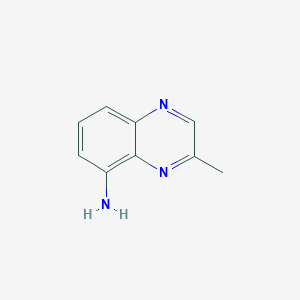

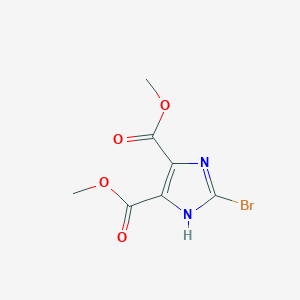

“N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide” is a chemical compound with the molecular formula C16H23N3O4 . It has a molecular weight of 321.37200 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 3,4-dihydroxy benzaldehyde with the bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to give 3,4- bis (2-methoxyethoxy)-benzonitrile. Upon further nitration, 4,5- bis (2-methoxyethoxy)-2-nitrobenzonitrile is obtained. Nitro reduction of this compound yields 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2-methoxyethoxy)phenyl]-N,N-dimethylformamidine .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a cyano group and two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The unique molecular structure of this compound enables it to exhibit remarkable stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.37200 and a molecular formula of C16H23N3O4 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Synthesis and Biological Activity

A series of compounds, including N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, have been synthesized and tested for biological activity. These compounds were synthesized by acylating 4,5-dimethyl-2-amino-3-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides. Biological tests indicated that these bisamides possess anti-inflammatory and analgesic (non-narcotic) activities, underscoring the potential therapeutic applications of such compounds (Avakyan et al., 2005).

Nano-Structured Material Recovery

Research into N,N-bis(2-hydroxybenzyl)alkylamines, which share a similar structure to the compound , has led to the development of novel ligands for rare earth metal ions like cerium(III). The complexation of these ligands with cerium(III) and subsequent thermal decomposition resulted in the formation of single-phase ceria (CeO2), a material of interest due to its widespread applications in catalysis, fuel cells, and UV absorbers (Veranitisagul et al., 2011).

Photoluminescent Properties

Compounds with structural similarities to N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzene, have been synthesized and analyzed for their photoluminescent properties. These compounds exhibit strong photoluminescence, with the potential for excimer formation, indicating their suitability for applications in optoelectronics and light-emitting devices (Lowe & Weder, 2002).

特性

IUPAC Name |

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJSDPMXDPYMCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635827 |

Source

|

| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950596-59-5 |

Source

|

| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)